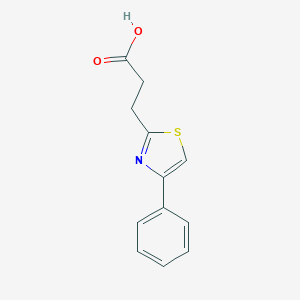

3-(4-苯基-1,3-噻唑-2-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid is a compound that has been synthesized and studied for its biological activity. Some of the synthesized compounds exhibited discrete antimicrobial activity, and 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .

Synthesis Analysis

The compound was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The synthesis involves two steps: 1) the synthesis of core building blocks - 3- propanoic acids, 6 - by the reaction of 3- (omega-bromacetyl)coumarins 1 with 3-amino (thioxo)methylcarbamoylpropanoic acid (5); 2) the synthesis of the corresponding 3- propanoic acids amides 9 using 1,1’-carbonyldimidazole as a coupling reagent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid involve the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in refluxing water solution after 2 hours .科学研究应用

Application in Organic Chemistry

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid

and its derivatives are synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . The Hantzsch synthesis is a four-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester and ammonia .

Application in Biological Activity Studies

The compound exhibits discrete antimicrobial activity . The methods of application or experimental procedures for this study are not specified in the source . The outcomes of the study showed that the compound has potential antimicrobial properties .

Application in Agriculture

The compound was found to promote rapeseed growth and increase seed yield and oil content . The methods of application or experimental procedures for this study are not specified in the source . The outcomes of the study showed that the compound has potential as a growth promoter in agriculture .

Application in Medicinal Chemistry

Thiazoles, including “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid”, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Application in Neuroprotection

The compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Application in Anticancer Studies

Some derivatives of “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid” have shown potent effects on prostate cancer .

Application in Photosensitizers and Industrial Use

Thiazoles, including “3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid”, have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Application in Antidepressant Drugs

Thiazoles are used as an antidepressant drug (pramipexole) .

Application in Antiulcer Agents

Thiazoles are used as an antiulcer agent (nizatidine) .

Application in Anti-Inflammatory Drugs

Thiazoles are used as an anti-inflammatory drug (meloxicam) .

Application in HIV/AIDS Drugs

Thiazoles are used as an HIV/AIDS drug (ritonavir) .

Application in Antidiabetic Activities

属性

IUPAC Name |

3-(4-phenyl-1,3-thiazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)7-6-11-13-10(8-16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGACYUBSYIFHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenyl-1,3-thiazol-2-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。